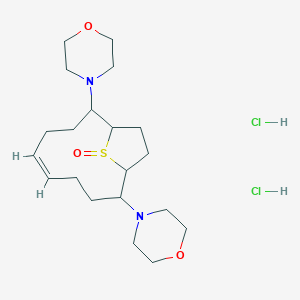
10-Hydroxyeicosatetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxyeicosatetraenoic acid (10-HETE) is a bioactive lipid mediator that is derived from arachidonic acid metabolism. It is a member of the eicosanoid family and is produced by the action of 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) enzymes. 10-HETE has been found to play a significant role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
作用機序
The exact mechanism of action of 10-Hydroxyeicosatetraenoic acid is not fully understood. However, it is known that 10-Hydroxyeicosatetraenoic acid acts on various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels. 10-Hydroxyeicosatetraenoic acid has been found to activate GPCRs such as GPR31 and GPR132, which are involved in the regulation of inflammation and cancer. It has also been found to modulate the activity of ion channels such as TRPV1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
10-Hydroxyeicosatetraenoic acid has various biochemical and physiological effects, including the regulation of inflammation, cancer, and cardiovascular diseases. It has been found to modulate the activity of immune cells such as macrophages and neutrophils, which are involved in the regulation of inflammation. 10-Hydroxyeicosatetraenoic acid has also been found to promote the growth and survival of cancer cells by modulating various cellular pathways, including the PI3K/Akt and MAPK/ERK pathways. In cardiovascular diseases, 10-Hydroxyeicosatetraenoic acid has been found to regulate vascular tone and blood pressure by modulating the activity of endothelial cells and smooth muscle cells.
実験室実験の利点と制限
One of the main advantages of studying 10-Hydroxyeicosatetraenoic acid in lab experiments is its involvement in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. This makes it an attractive target for drug development and therapeutic interventions. However, one of the limitations of studying 10-Hydroxyeicosatetraenoic acid in lab experiments is its complex mechanism of action, which makes it difficult to target specific cellular pathways.
将来の方向性
There are various future directions for studying 10-Hydroxyeicosatetraenoic acid, including the development of novel drugs and therapeutic interventions for inflammation, cancer, and cardiovascular diseases. One of the future directions is to study the role of 10-Hydroxyeicosatetraenoic acid in the regulation of immune cells and their interaction with cancer cells. Another future direction is to study the effect of 10-Hydroxyeicosatetraenoic acid on ion channels and their role in pain and inflammation. Additionally, the development of new techniques for targeting specific cellular pathways of 10-Hydroxyeicosatetraenoic acid could lead to the development of more effective drugs and therapeutic interventions.
合成法
10-Hydroxyeicosatetraenoic acid is synthesized by the action of 5-LOX and 12-LOX enzymes on arachidonic acid. The 5-LOX pathway produces 5-hydroxyeicosatetraenoic acid (5-HETE), which is further converted to 10-Hydroxyeicosatetraenoic acid by the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH). The 12-LOX pathway produces 12-hydroxyeicosatetraenoic acid (12-HETE), which is also further converted to 10-Hydroxyeicosatetraenoic acid by the action of 12-hydroxyeicosanoid dehydrogenase (12-HEDH).
科学的研究の応用
10-Hydroxyeicosatetraenoic acid has been extensively studied in various scientific research applications, including inflammation, cancer, and cardiovascular diseases. It has been found to play a significant role in the regulation of inflammation by modulating the activity of immune cells such as macrophages and neutrophils. 10-Hydroxyeicosatetraenoic acid has also been found to be involved in the development and progression of various types of cancer, including breast, prostate, and lung cancer. In cardiovascular diseases, 10-Hydroxyeicosatetraenoic acid has been found to regulate vascular tone and blood pressure.
特性
CAS番号 |
167697-52-1 |
|---|---|
製品名 |
10-Hydroxyeicosatetraenoic acid |
分子式 |
C5H5N3O4 |
分子量 |
320.5 g/mol |
IUPAC名 |
(5E,8E,10R,11E,14E)-10-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23/h6-9,13-14,16-17,19,21H,2-5,10-12,15,18H2,1H3,(H,22,23)/b7-6+,9-8+,16-13+,17-14+/t19-/m1/s1 |
InChIキー |
ZUOCVLADVGGUGH-DACGWFPESA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/[C@H](/C=C/C/C=C/CCCC(=O)O)O |
SMILES |
CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)O |
正規SMILES |
CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)O |
同義語 |
10-HETE 10-hydroxyeicosatetraenoic acid 10-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)



![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)